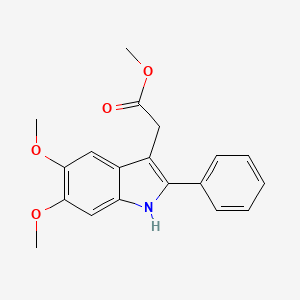![molecular formula C12H10N2 B14136362 7-Methylbenzo[4,5]imidazo[1,2-a]pyridine](/img/structure/B14136362.png)
7-Methylbenzo[4,5]imidazo[1,2-a]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Methylbenzo[4,5]imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of a fused benzene and imidazo[1,2-a]pyridine ring system with a methyl group at the 7th position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methylbenzo[4,5]imidazo[1,2-a]pyridine can be achieved through various methods, including condensation reactions, multicomponent reactions, and oxidative coupling. One common method involves the condensation of 2-aminopyridine with an aldehyde, followed by cyclization to form the imidazo[1,2-a]pyridine core .
Industrial Production Methods: Industrial production of this compound typically involves large-scale condensation reactions using readily available starting materials such as 2-aminopyridine and substituted benzaldehydes. The reaction conditions are optimized to achieve high yields and purity, often involving the use of catalysts and controlled reaction environments .
Análisis De Reacciones Químicas
Types of Reactions: 7-Methylbenzo[4,5]imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the ring system.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
7-Methylbenzo[4,5]imidazo[1,2-a]pyridine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments
Mecanismo De Acción
The mechanism of action of 7-Methylbenzo[4,5]imidazo[1,2-a]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact mechanism depends on the specific biological context and the target molecule .
Comparación Con Compuestos Similares
Imidazo[1,2-a]pyridine: A closely related compound with similar biological activities.
Imidazo[4,5-b]pyridine: Another related compound with a different ring fusion pattern, leading to distinct chemical properties.
Benzimidazole: A structurally similar compound with a fused benzene and imidazole ring system.
Uniqueness: 7-Methylbenzo[4,5]imidazo[1,2-a]pyridine is unique due to the presence of the methyl group at the 7th position, which can influence its chemical reactivity and biological activity. This structural feature can lead to differences in binding affinity and selectivity for specific molecular targets compared to other similar compounds .
Propiedades
Fórmula molecular |
C12H10N2 |
|---|---|
Peso molecular |
182.22 g/mol |
Nombre IUPAC |
7-methylpyrido[1,2-a]benzimidazole |
InChI |
InChI=1S/C12H10N2/c1-9-5-6-11-10(8-9)13-12-4-2-3-7-14(11)12/h2-8H,1H3 |
Clave InChI |
QHABOBYYPJQRDY-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)N3C=CC=CC3=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![9H-9-Phenyl-benzo[4,5]thieno[3,2-b]thieno[3,4-d]pyrrole](/img/structure/B14136292.png)

![3-Benzyl-2-hydroxy-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B14136308.png)
![2-[2-(3,3-Dimethylbicyclo[2.2.1]heptan-2-yl)ethyl]cyclopentan-1-ol](/img/structure/B14136318.png)
![2-[(Hydroxymethyl)carbamoyl]benzoic acid](/img/structure/B14136321.png)







